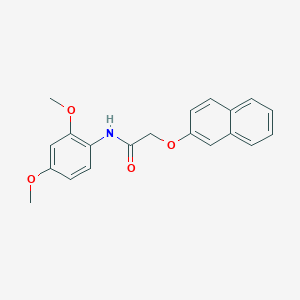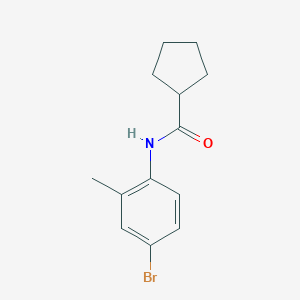![molecular formula C23H22N2O2 B291413 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as MMMPB or ML239, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. MMMPB belongs to the family of benzamide compounds and has a molecular weight of 412.5 g/mol.
作用机制
The mechanism of action of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide is not fully understood, but it is believed to be a result of its ability to inhibit the activity of various enzymes and receptors. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to induce apoptosis in cancer cells and inhibit their growth. In inflammation research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of using 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are many future directions for 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide research. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research could focus on developing new derivatives of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide with improved solubility and potency.
合成方法
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid, 2-methyl-5-nitroaniline, and 2-chloro-N-(3-methylbenzoyl)benzamide. The product is then purified through recrystallization to obtain pure 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide. This synthesis method has been optimized to achieve a high yield of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide with minimal impurities.
科学研究应用
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
3-methyl-N-[4-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-6-4-8-18(12-15)22(26)24-20-11-10-17(3)21(14-20)25-23(27)19-9-5-7-16(2)13-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI 键 |
IWIUSPPVECULQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C)NC(=O)C3=CC(=CC=C3)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
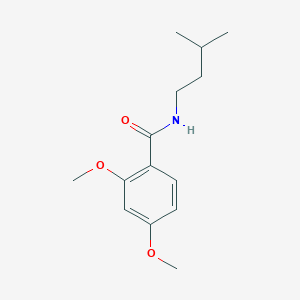
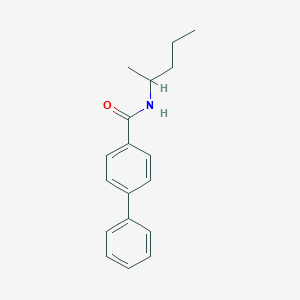

amine](/img/structure/B291338.png)
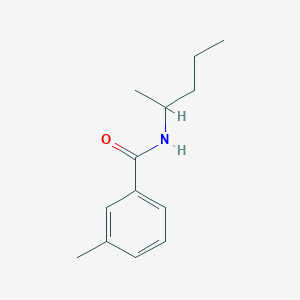
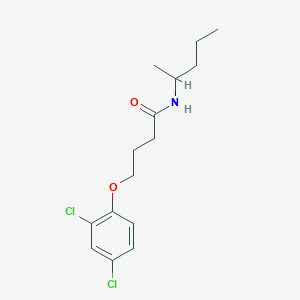

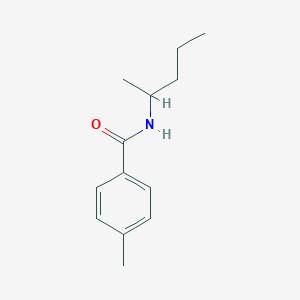
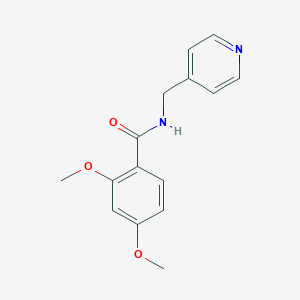
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
